Isohexacosyl acrylate
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Overview
Description
Isohexacosyl acrylate is a chemical compound with the molecular formula C29H56O2 and a molecular weight of 436.75 g/mol . It is an ester formed from isohexacosanol and acrylic acid. This compound is used in various industrial applications due to its unique properties, such as its ability to form polymers with desirable characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isohexacosyl acrylate typically involves the esterification of isohexacosanol with acrylic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of isohexacosanol with acrylic acid in the presence of a catalyst, with the reaction mixture being continuously fed through a reactor . This approach allows for efficient production with high yields and minimal side products.
Chemical Reactions Analysis
Types of Reactions
Isohexacosyl acrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which has applications in coatings and adhesives.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to yield isohexacosanol and acrylic acid.
Common Reagents and Conditions
Polymerization: Typically initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Hydrolysis: Carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(this compound).
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Isohexacosanol and acrylic acid.
Scientific Research Applications
Isohexacosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biomaterials for medical applications.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of isohexacosyl acrylate primarily involves its ability to undergo polymerization. The vinyl group in the acrylate moiety is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains . This polymerization process can be initiated by free radicals, heat, or UV light .
Comparison with Similar Compounds
Isohexacosyl acrylate can be compared with other acrylate esters such as:
N-Butyl Acrylate: Used in the production of flexible and tough polymers.
2-Ethylhexyl Acrylate: Known for its low glass transition temperature and used in pressure-sensitive adhesives.
Methyl Acrylate: Utilized in the synthesis of polymers with high transparency and hardness.
This compound is unique due to its long alkyl chain, which imparts specific properties to the resulting polymers, such as increased hydrophobicity and flexibility .
Properties
CAS No. |
93841-49-7 |
---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
24-methylpentacosyl prop-2-enoate |
InChI |
InChI=1S/C29H56O2/c1-4-29(30)31-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28(2)3/h4,28H,1,5-27H2,2-3H3 |
InChI Key |
OFQKUEWUJHSDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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